3-(2,2-Dimethylpropyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

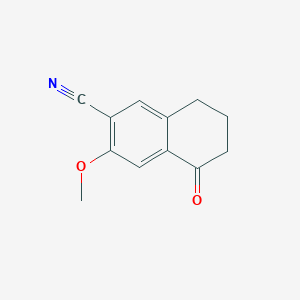

Vue d'ensemble

Description

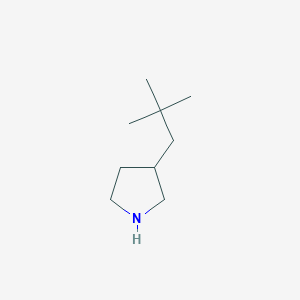

“3-(2,2-Dimethylpropyl)pyrrolidine” is a chemical compound with the molecular formula C9H19N . It belongs to the class of organic compounds known as pyrrolidines, which are saturated heterocyclic compounds containing a pyrrolidine ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a subject of interest in recent years. A study reported a skeletal modification strategy for the conversion of polar cyclic pyrrolidines into nonpolar linear dienes through an N-atom removal and deconstruction process . This involves N-sulfonylazidonation followed by rearrangement of the resulting sulfamoyl azide intermediates .Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom . The structure of “3-(2,2-Dimethylpropyl)pyrrolidine” includes this pyrrolidine ring along with a 2,2-dimethylpropyl group attached to it .Chemical Reactions Analysis

Pyrrolidine derivatives have been used in various chemical reactions. For instance, an efficient alkene aza-Cope-Mannich cyclization between 2-hydroxy homoallyl tosylamine and aldehydes in the presence of iron(III) salts gives 3-alkyl-1-tosyl pyrrolidines .Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing treatments for human diseases. Its saturated nature, sp3-hybridization, and non-planarity offer significant advantages in exploring pharmacophore space and contributing to the stereochemistry of molecules. Pyrrolidine derivatives, including pyrrolizines and prolinol, show promise in target selectivity and possess diverse biological profiles. Their synthesis can involve either constructing the ring from cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings. Stereogenicity and spatial orientation of substituents on the pyrrolidine ring can significantly influence the biological activity of drug candidates, highlighting the importance of this scaffold in the design of new compounds with varied biological activities (Li Petri et al., 2021).

Pyrrolidine-Based Optical Sensors

Pyrrolidine derivatives are also significant in the development of optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable as sensing probes. This review underscores the versatility of pyrrolidine derivatives in sensing applications, alongside their well-documented medicinal benefits. The comprehensive analysis covers the structural characterization, synthetic routes, and potential of these compounds in analytical chemistry as chemosensors, indicating a promising area for future research and application (Jindal & Kaur, 2021).

Supramolecular Capsules from Calixpyrrole

The development of supramolecular capsules from calixpyrrole scaffolds represents another innovative application of pyrrolidine derivatives. These capsules, derived from easily synthesized calix[4]pyrroles, demonstrate the potential for creating structures with unique binding properties for electron-poor guests. This work opens up new avenues for utilizing pyrrolidine derivatives in the assembly of molecular capsules with specific functionalities (Ballester, 2011).

Safety And Hazards

The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . While this information is for pyrrolidine, it’s important to handle all chemical compounds, including “3-(2,2-Dimethylpropyl)pyrrolidine”, with appropriate safety precautions.

Orientations Futures

Pyrrolidine derivatives, including “3-(2,2-Dimethylpropyl)pyrrolidine”, have potential for future research and development. They have been identified as a versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-(2,2-dimethylpropyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)6-8-4-5-10-7-8/h8,10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYJHNSJFIDLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethylpropyl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)

![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)

![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)